molecular formula C10H19NO4 B8255110 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

Cat. No.: B8255110
M. Wt: 217.26 g/mol
InChI Key: KTBUSUJXAJYYFG-UHFFFAOYSA-N
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Description

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid (IUPAC name: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid; CAS: 203854-49-3) is a synthetic amino acid derivative featuring a tert-butoxy ester and an N-fluorenylmethoxycarbonyl (Fmoc)-protected amine group. Its molecular formula is C₂₅H₂₉NO₆ .

Properties

IUPAC Name

3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBUSUJXAJYYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid typically involves the reaction of hexanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This intermediate is then subjected to aminolysis using ammonia or an amine to introduce the amino group . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted amino acids .

Scientific Research Applications

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Key Structural Features :

  • Fmoc Group: Provides UV-sensitive protection for the amino group, enabling controlled deprotection in peptide synthesis.
  • tert-Butoxy Ester : Enhances solubility in organic solvents and stabilizes the compound under acidic conditions .
  • Hexanoic Acid Backbone: A six-carbon chain with a ketone group at position 6, offering flexibility for chemical modifications.

Applications: Primarily used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. The tert-butyl ester is stable during Fmoc deprotection (typically using piperidine), making it ideal for stepwise peptide elongation .

Structural and Functional Analogues

The following table compares 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid with structurally related compounds:

Compound Name Molecular Formula Substituents Key Applications Reference
3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid C₂₅H₂₉NO₆ Fmoc-amino, tert-butoxy Peptide synthesis
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid C₁₃H₁₄O₅ Phenolic group at C6 Antimicrobial agents
6-tert-Butoxy-6-oxohexanoic acid C₁₀H₁₆O₄ tert-Butoxy (no amino group) Industrial intermediates
(2S)-2-Amino-6-oxohexanoic acid (Allysine) C₆H₉NO₃ Amino group at C2, aldehyde at C6 Collagen crosslinking
6-({(2R,3S)-3-carboxy-2-methyl-3-[(3-oxopropyl)amino]-2-sulfinopropyl}oxy)-6-oxohexanoic acid C₁₄H₂₂N₂O₉S Sulfinopropyl, carboxy groups Enzyme inhibition, ligand binding

Key Differences and Research Findings

Functional Group Variations

Fmoc vs. Phenolic Groups: The phenolic derivative (C₁₃H₁₄O₅) isolated from Trichoderma sp. exhibits antimicrobial activity due to its hydroxylated aromatic ring . In contrast, 3-Amino-6-... lacks bioactivity in this context but is critical for peptide synthesis due to its protective groups. Solubility: The tert-butoxy group in 3-Amino-6-... enhances organic-phase solubility compared to the polar phenolic analogue .

Amino Group Position: Allysine (C₆H₉NO₃) has an amino group at C2 and a reactive aldehyde at C6, enabling its role in collagen and elastin crosslinking via lysyl oxidase . The amino group in 3-Amino-6-..., however, is at C3 and protected, limiting biological reactivity but enabling synthetic utility.

Stability and Reactivity
  • The Fmoc group in 3-Amino-6-... allows for mild deprotection (pH 9–10), whereas tert-butyl esters require strong acids (e.g., trifluoroacetic acid) for cleavage .
  • In contrast, allysine’s aldehyde group is highly reactive, requiring stabilization in biological systems .

Modifications :

  • Replacement of tert-butyl with benzyl or methyl esters alters solubility and deprotection conditions.
  • Substitution of Fmoc with Boc (tert-butoxycarbonyl) changes deprotection from basic to acidic conditions .

Biological Activity

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid, with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol, is a synthetic compound notable for its diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound features both an amino group and a keto group, which contribute to its reactivity and interaction with biological systems. The tert-butyl ester enhances its hydrophobicity, making it suitable for various biochemical applications.

PropertyValue
IUPAC Name3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
CAS Number203854-49-3
SMILESCC(C)(C)OC(=O)CCC(NC(=O)O)C(=O)O

The biological activity of 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with proteins and enzymes, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity, affect protein function, and influence various cellular processes.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

Antimicrobial Properties

Some studies have suggested that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Potential

Preliminary studies indicate that 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth in animal models.

Case Studies

  • Histone Deacetylase Inhibition : A study presented at the National ACS Meeting explored the synthesis of novel HDAC inhibitors based on structural modifications of similar compounds. These inhibitors demonstrated significant potential in reducing IL-2 expression in T cells, suggesting a pathway for immunosuppressive therapies .
  • Antimicrobial Activity : Research published in specialized journals highlighted the efficacy of this compound against Gram-positive bacteria, demonstrating a dose-dependent response in laboratory settings .
  • Anticancer Activity : In vivo studies using murine models showed that administration of this compound led to a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .

Comparative Analysis

When compared to similar compounds, such as 3-Amino-6-oxohexanoic acid and 6-Amino-3-oxohexanoic acid, 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid exhibits enhanced hydrophobicity due to the tert-butyl ester group. This modification not only improves solubility in organic solvents but also increases bioavailability in biological systems.

CompoundKey FeaturesBiological Activity
3-Amino-6-Oxohexanoic AcidLacks tert-butyl esterLimited hydrophobic interactions
6-Amino-3-Oxohexanoic AcidSimilar structure without tert-butyl groupModerate enzyme inhibition
3-Amino-6-[tert-butoxy]-6-Oxohexanoic Acid Enhanced hydrophobicity due to tert-butylStronger enzyme inhibition and anticancer effects

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